molecular formula C17H16N2O5 B5832510 [2-(3-Nitrophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate

[2-(3-Nitrophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate

Cat. No.: B5832510
M. Wt: 328.32 g/mol
InChI Key: YBZQZOHLTOGABI-UHFFFAOYSA-N
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Description

[2-(3-Nitrophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate is an organic compound that features both nitrophenyl and dimethylaminobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Nitrophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with 2-(3-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(3-Nitrophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its structural features could be exploited to develop inhibitors or activators of enzymes.

Industry

In the materials science field, this compound could be used in the development of novel materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which [2-(3-Nitrophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, altering their activity. The nitrophenyl group could participate in redox reactions, while the dimethylamino group might interact with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.

    2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate: A compound with similar ester and aromatic features.

Uniqueness

What sets [2-(3-Nitrophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate apart is its combination of nitrophenyl and dimethylaminobenzoate groups, which confer unique chemical reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-18(2)14-8-6-12(7-9-14)17(21)24-11-16(20)13-4-3-5-15(10-13)19(22)23/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZQZOHLTOGABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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